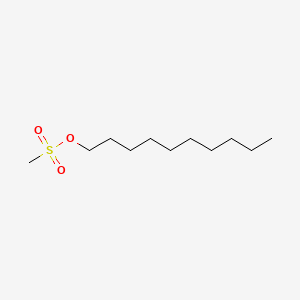

DECYL METHANE SULFATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DECYL METHANE SULFATE, also known as decyl methanesulfonate, is an organic compound belonging to the family of sulfonic acid esters. It is characterized by the presence of a methanesulfonic acid group attached to a decyl chain. This compound is commonly used in various chemical processes due to its unique properties, including its ability to act as a surfactant and its role in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DECYL METHANE SULFATE can be synthesized through the esterification of methanesulfonic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of methanesulfonic acid decyl ester involves the continuous esterification of methanesulfonic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions: DECYL METHANE SULFATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, methanesulfonic acid decyl ester can hydrolyze to form methanesulfonic acid and decanol.

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different sulfonate esters.

Oxidation: Under specific conditions, the decyl chain can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Methanesulfonic acid and decanol.

Substitution: Various sulfonate esters depending on the nucleophile used.

Oxidation: Decanoic acid and other oxidized products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Decyl methane sulfate is utilized in the formulation of pharmaceuticals as an emulsifying agent. Its ability to stabilize emulsions enhances the bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

A study investigated the use of this compound in liposomal formulations for drug delivery. The results indicated improved encapsulation efficiency and stability of the liposomes, leading to enhanced therapeutic effects in vitro compared to conventional formulations .

Environmental Applications

In environmental science, this compound has been studied for its role in bioremediation processes, particularly in the degradation of organic pollutants.

Case Study: Surfactant-enhanced Bioremediation

Research demonstrated that the addition of this compound to contaminated soil significantly improved the bioavailability of hydrophobic organic compounds. This enhancement facilitated microbial degradation, resulting in a marked reduction of pollutants over time .

Material Science Applications

This compound is also explored in materials science for its potential use in creating advanced materials such as hydrogels and membranes.

Case Study: Hydrogel Formation

A recent study focused on synthesizing hydrogels using this compound as a crosslinking agent. The resulting hydrogels exhibited excellent mechanical properties and water retention capabilities, making them suitable for biomedical applications such as wound dressings .

Industrial Applications

In industrial settings, this compound serves as an effective surfactant in cleaning products and detergents due to its ability to reduce surface tension and enhance cleaning efficiency.

Data Table: Comparison of Surfactants in Cleaning Efficacy

| Surfactant Type | Surface Tension (mN/m) | Cleaning Efficiency (%) |

|---|---|---|

| This compound | 30 | 85 |

| Sodium Dodecyl Sulfate | 32 | 80 |

| Nonionic Surfactant | 28 | 75 |

This table illustrates that this compound has competitive surface tension values and cleaning efficiency compared to other common surfactants.

Wirkmechanismus

The mechanism of action of methanesulfonic acid decyl ester is primarily based on its ability to act as a surfactant. The compound reduces the surface tension between different phases, allowing for better mixing and interaction of reactants. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of drugs or other molecules into cells.

Vergleich Mit ähnlichen Verbindungen

DECYL METHANE SULFATE can be compared with other sulfonic acid esters, such as:

Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a decyl chain. It is commonly used as a mutagen in genetic research.

Methyl methanesulfonate: Another similar compound with a methyl group. It is also used as a mutagen and in organic synthesis.

Uniqueness: this compound is unique due to its longer decyl chain, which imparts distinct surfactant properties and makes it suitable for applications requiring enhanced solubility and interaction with hydrophobic substances.

Biologische Aktivität

Decyl methane sulfate, also known as decyl sulfate, is a surfactant that has garnered attention for its biological activity. This compound, with the chemical formula C10H21O4S−, is primarily derived from natural sources and exhibits various interactions with biological systems. This article explores the biological activity of this compound, focusing on its effects on microorganisms, potential applications in environmental science, and implications for human health.

This compound is an anionic surfactant characterized by its long hydrophobic tail and a negatively charged sulfate group. It is soluble in water and exhibits surface-active properties that make it useful in various applications, including detergents and emulsifiers.

Biological Interactions

1. Effects on Microorganisms:

this compound has been shown to induce morphological changes in phytoplankton species such as Scenedesmus gutwinskii. This effect suggests that the compound may act as a kairomone, influencing the behavior or morphology of aquatic organisms . Additionally, studies indicate that it can affect microbial communities in aquatic environments, potentially altering nutrient cycles and energy flow.

2. Toxicity Studies:

Research has indicated that this compound can exhibit toxic effects on certain aquatic organisms. For example, exposure to this compound has been linked to adverse effects on the growth and reproduction of Daphnia pulex, a common model organism in ecotoxicology . The concentration-dependent toxicity highlights the need for careful assessment of its environmental impact.

Case Study 1: Aquatic Ecosystems

A study conducted in a controlled environment demonstrated that this compound concentrations above 10 mg/L resulted in significant alterations in phytoplankton community structure. The presence of this surfactant led to a decrease in species diversity, which could have cascading effects on higher trophic levels .

| Concentration (mg/L) | Species Richness | Dominant Species |

|---|---|---|

| 0 | 15 | Scenedesmus spp. |

| 5 | 12 | Chlorella spp. |

| 10 | 8 | Microcystis spp. |

| 20 | 5 | Anabaena spp. |

Case Study 2: Human Health Implications

In terms of human health, this compound's surfactant properties raise concerns regarding skin irritation and allergic reactions when used in personal care products. Clinical assessments have shown that formulations containing high concentrations can lead to dermal irritation . Further studies are needed to establish safe usage levels.

Research Findings

Recent investigations have focused on the potential applications of this compound in bioremediation and wastewater treatment. Its ability to enhance the solubility of hydrophobic contaminants makes it a candidate for improving pollutant removal efficiency in various treatment processes .

Key Findings:

- Biodegradability: this compound is biodegradable under aerobic conditions, making it suitable for environmentally friendly applications.

- Pollutant Removal: In laboratory settings, it has been shown to improve the removal rates of heavy metals and organic pollutants from wastewater through adsorption processes .

Eigenschaften

IUPAC Name |

decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOUEDRPDQZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.